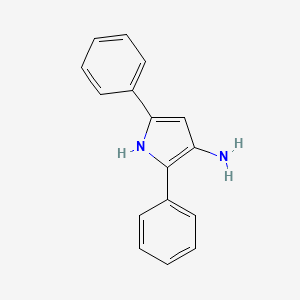

2,5-diphenyl-1H-pyrrol-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

13219-95-9 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2,5-diphenyl-1H-pyrrol-3-amine |

InChI |

InChI=1S/C16H14N2/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11,18H,17H2 |

InChI Key |

PQBXWIUKGDQBRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,5 Diphenyl 1h Pyrrol 3 Amine

Established Synthetic Routes to 2,5-Diphenyl-1H-pyrrol-3-amine and its Derivatives

The synthesis of the pyrrole (B145914) nucleus can be achieved through a variety of classical and modern chemical reactions. These methods offer access to a wide range of substituted pyrroles, including those bearing the 2,5-diphenyl-3-amino substitution pattern.

Classical Multi-Component Condensation Reactions for Pyrrole Ring Formation

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, thereby minimizing waste and simplifying synthetic procedures. The Hantzsch pyrrole synthesis, a classic example, involves the reaction of a β-enaminone with an α-haloketone. researchgate.net While traditionally a two-component reaction, variations of this method can be adapted to a multi-component format. researchgate.net

Another notable multi-component approach involves the reaction of β-dicarbonyl compounds, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water, which can yield 4-hydroxy-5-arylpyrroles. researchgate.net Furthermore, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been developed to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and yields. nih.gov This method is particularly attractive due to its high atom economy, with water being the only byproduct. nih.gov A similar three-component strategy reacting primary amines, alkyl acetoacetates, and fumaryl (B14642384) chloride provides a solvent- and catalyst-free route to pentasubstituted pyrroles. researchgate.net

| Reactants | Product Type | Key Features |

| β-dicarbonyl compounds, arylglyoxals, ammonium acetate | 4-Hydroxy-5-arylpyrroles | Aqueous media, variable yields researchgate.net |

| α-hydroxyketones, oxoacetonitriles, primary amines | N-substituted 2,3,5-functionalized 3-cyanopyrroles | High selectivity, up to 90% yield, mild conditions nih.gov |

| Primary amines, alkyl acetoacetates, fumaryl chloride | Pentasubstituted pyrroles | Solvent- and catalyst-free researchgate.net |

| Thiobarbituric acid, 3-methyl-1-phenyl-1H-pyrazol-5-amine, benzaldehyde | Pyrazolopyrimidinopyridine derivatives | One-pot, three-component synthesis mdpi.com |

Targeted Synthesis via Cyclization Approaches

Targeted synthesis through intramolecular cyclization offers a powerful and often regioselective route to pyrrole derivatives. A plausible mechanism for the formation of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds involves the initial formation of a (Z)-enamine intermediate from an amine and a 1,3-dicarbonyl compound. mdpi.com This intermediate then undergoes a 5-exo-trig intramolecular cyclization to afford the pyrrolone ring system. mdpi.com

The Paal-Knorr synthesis is a well-established and widely used method for constructing the pyrrole ring, typically involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). This reaction has been shown to be effective in the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine from 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione. mdpi.com

Another cyclization strategy involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride (B1165640) to produce N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione. nih.gov Additionally, a novel and efficient cyclization procedure for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles has been discovered, which proceeds through the direct cyclization of 1,6-disubstituted dithiourea in refluxing DMF without the need for a ring-closing reagent. researchgate.net

| Starting Materials | Product | Reaction Type |

| Amine and 1,3-dicarbonyl compound | 2,4,5-trisubstituted-1H-pyrrol-3-ol | Intramolecular cyclization of enamine intermediate mdpi.com |

| 1,2,5-Oxadiazole-3,4-diamine and 2,5-hexanedione | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | Paal-Knorr reaction mdpi.com |

| N3-substituted amidrazones and 2,3-dimethylmaleic anhydride | N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | Cyclization nih.gov |

Transition Metal-Catalyzed Synthetic Protocols for Pyrrole Scaffolds

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including pyrrole derivatives. rsc.org These methods often proceed under mild conditions with high efficiency and selectivity.

Copper(II)-mediated carbene migratory insertion has been utilized in the synthesis of trisubstituted pyrroles from isoxazoles. rsc.org This methodology provides a route to various functionalized pyrroles. Furthermore, Brønsted acid catalysis, a metal-free approach, has been successfully employed for the synthesis of 1,2,5-trisubstituted imidazoles from vinyl azides, aromatic aldehydes, and aromatic amines. acs.org

Buchwald-Hartwig C-N cross-coupling reactions have been applied to the synthesis of 6,21-diaza-m-benziporphyrin and 6,21-diaza-m-pyriporphyrin derivatives. acs.org This demonstrates the utility of palladium-catalyzed amination in constructing complex heterocyclic systems containing pyrrole subunits.

| Catalyst/Reagent | Reactants | Product Type |

| Copper(II) | Isoxazoles | Trisubstituted pyrroles rsc.org |

| Brønsted Acid | Vinyl azides, aromatic aldehydes, aromatic amines | 1,2,5-Trisubstituted imidazoles acs.org |

| Palladium(II) acetate | Dibromotripyrrin and N,N'-diphenyl-1,3-phenylenediamine | Ph2DABP (a diaza-m-benziporphyrin) acs.org |

Microwave-Assisted Synthesis Strategies for Pyrrole Derivatives

Microwave-assisted organic synthesis has gained prominence as a method to accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govwisdomlib.orglew.ro This technique has been successfully applied to the synthesis of various pyrrole and other heterocyclic derivatives.

For instance, the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives has been achieved through microwave irradiation via the cyclization of chalcones and hydrazine (B178648) hydrate. nih.gov Similarly, a sequential two-step, one-pot microwave-assisted synthesis has been developed for novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole (B134444) derivatives. nih.gov The synthesis of 2-(substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles has also been efficiently carried out using microwave irradiation, offering excellent yields and shorter reaction times compared to conventional heating. asianpubs.org

| Product Type | Key Features of Microwave Synthesis |

| 1-[5-(Substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole | Efficient cyclization of chalcones nih.gov |

| Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles | Sequential two-step, one-pot reaction nih.gov |

| 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles | Excellent yields, reduced reaction time asianpubs.org |

| Benzo[f]pyrrolo[1,2-a]quinoline derivatives | One-pot, three-component synthesis, reduced solvent consumption lew.ro |

Functionalization and Derivatization Strategies for 2,5-Diphenyl-1H-pyrrol-3-amine

Once the pyrrole ring is constructed, further functionalization can be achieved to introduce a variety of substituents and modulate the properties of the molecule.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Nucleus

Pyrrole is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution (EAS) reactions. youtube.com The position of substitution is influenced by the directing effects of the substituents already present on the pyrrole ring. Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the C2 or C5 position. youtube.com If these positions are occupied, substitution can occur at the C3 or C4 position. youtube.com

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. lumenlearning.commasterorganicchemistry.com The reactivity of the pyrrole ring in EAS is significantly greater than that of benzene. youtube.com The amino group at the 3-position of 2,5-diphenyl-1H-pyrrol-3-amine is an activating group and will influence the regioselectivity of further electrophilic substitution. However, under strongly acidic conditions, the amino group can be protonated, becoming a deactivating, meta-directing group. libretexts.org To circumvent this, the amino group can be protected, for example, as an amide, to control its directing effect and reactivity. libretexts.org

Investigations into the triple electrophilic aromatic substitution of phloroglucinol (B13840) highlight the potential for multiple functionalizations on highly activated aromatic systems. sfu.ca While not directly on the pyrrole nucleus, these studies provide insights into controlling multiple electrophilic additions.

Amination and Amide Formation Reactions

The primary amine functionality at the C-3 position of the 2,5-diphenyl-1H-pyrrol-3-amine ring is a key site for a variety of chemical transformations, most notably amination and amide formation reactions. These reactions are fundamental in the synthesis of new derivatives with potential applications in medicinal chemistry and materials science.

Direct Amination: While direct alkylation of the amino group is possible, it can often lead to a mixture of primary, secondary, and tertiary amines and is therefore not always a preferred method for controlled synthesis. More sophisticated methods, such as reductive amination, offer a cleaner route to N-substituted derivatives. In a typical reductive amination, 2,5-diphenyl-1H-pyrrol-3-amine would react with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) to yield the corresponding secondary or tertiary amine.

Amide Formation: The reaction of the amino group with carboxylic acids or their derivatives to form amides is a robust and widely used transformation. This can be achieved through several methods:

Reaction with Acyl Chlorides or Anhydrides: The most straightforward method involves the reaction of 2,5-diphenyl-1H-pyrrol-3-amine with an acyl chloride or anhydride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid or carboxylic acid byproduct.

Coupling with Carboxylic Acids: Direct condensation with a carboxylic acid is facilitated by coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a reactive intermediate that is then readily attacked by the amino group of the pyrrole. This method is particularly useful for the synthesis of sensitive amides under mild conditions. units.it

These amide formation reactions are crucial for creating a diverse library of compounds. For instance, reacting 2,5-diphenyl-1H-pyrrol-3-amine with various substituted benzoic acids or heterocyclic carboxylic acids can lead to a range of N-acyl derivatives with tailored electronic and steric properties.

| Reagent | Product Type | Reaction Conditions |

| Alkyl Halide | N-Alkylamines | Can lead to over-alkylation |

| Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amines | Reductive Amination |

| Acyl Chloride/Anhydride | Amides | Presence of a base |

| Carboxylic Acid + Coupling Agent | Amides | Mild conditions |

Modifications of Phenyl Substituents via Electrophilic or Nucleophilic Pathways

The two phenyl rings at the C-2 and C-5 positions of the pyrrole core are amenable to modification through electrophilic and nucleophilic aromatic substitution reactions. These modifications allow for the fine-tuning of the molecule's properties.

Electrophilic Aromatic Substitution: The phenyl rings can undergo various electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the pyrrole ring will influence the position of substitution on the phenyl rings. Generally, the pyrrole ring is considered an electron-donating group, which would activate the ortho and para positions of the phenyl rings towards electrophilic attack.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl rings, likely at the para position due to steric hindrance at the ortho positions.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the phenyl rings.

Friedel-Crafts Reactions: Alkylation or acylation of the phenyl rings can be achieved using alkyl halides or acyl halides with a Lewis acid catalyst like aluminum chloride.

Nucleophilic Aromatic Substitution: If the phenyl rings are substituted with strong electron-withdrawing groups (such as a nitro group), they can become susceptible to nucleophilic aromatic substitution (SNAr). For example, a nitro-substituted derivative of 2,5-diphenyl-1H-pyrrol-3-amine could react with nucleophiles like alkoxides or amines to displace the nitro group. The rate of these reactions is highly dependent on the nature and position of the electron-withdrawing group and the nucleophile.

| Reaction Type | Reagents | Typical Products |

| Nitration | HNO₃, H₂SO₄ | Nitrophenyl-substituted pyrroles |

| Halogenation | Br₂, FeCl₃ | Bromophenyl-substituted pyrroles |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylphenyl-substituted pyrroles |

| Nucleophilic Aromatic Substitution | NaOMe (on nitro-substituted derivative) | Methoxyphenyl-substituted pyrroles |

Annulation Reactions to Form Fused Heterocyclic Systems (e.g., Pyrrolopyridines, Pyrrolopyrimidines)

The inherent reactivity of the 2,5-diphenyl-1H-pyrrol-3-amine scaffold allows for its use in annulation reactions to construct fused polycyclic heterocyclic systems. These reactions typically involve the participation of the amino group and an adjacent C-H bond of the pyrrole ring.

For example, condensation of 2,5-diphenyl-1H-pyrrol-3-amine with 1,3-dicarbonyl compounds can lead to the formation of pyrrolopyridines. The reaction likely proceeds through an initial formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent aromatization. Similarly, reaction with appropriate precursors can yield pyrrolopyrimidines. The specific outcome of these reactions is often dictated by the reaction conditions and the nature of the condensing partner. The synthesis of quinoxaline (B1680401) derivatives from pyrrole-2,3-diones and 1,2-aromatic diamines provides a relevant example of such cyclocondensation strategies. acgpubs.org

Oxidation and Reduction Chemistry of 2,5-Diphenyl-1H-pyrrol-3-amine

The pyrrole ring system is susceptible to both oxidation and reduction, leading to a variety of interesting and potentially useful products.

Oxidation: The oxidation of pyrroles can be complex and can lead to different products depending on the oxidant and reaction conditions. Mild oxidation may lead to the formation of pyrrolinones or other partially saturated systems. Stronger oxidation can lead to ring-opening or polymerization. The presence of the amino group in 2,5-diphenyl-1H-pyrrol-3-amine might also influence the oxidation pathway. For instance, oxidation of other substituted pyrroles has been shown to yield dimers and trimers.

Reduction: The pyrrole ring can be reduced to form the corresponding pyrrolidine. Catalytic hydrogenation using catalysts like platinum or palladium on carbon is a common method for this transformation. The reduction of the pyrrole ring in 2,5-diphenyl-1H-pyrrol-3-amine would yield 2,5-diphenylpyrrolidin-3-amine, a saturated analogue with different stereochemical and conformational properties.

Retrosynthetic Analyses for the Design of 2,5-Diphenyl-1H-pyrrol-3-amine and Analogous Scaffolds

A retrosynthetic analysis of 2,5-diphenyl-1H-pyrrol-3-amine suggests several plausible synthetic routes. The most common and direct approach involves the construction of the pyrrole ring itself.

A key disconnection can be made across the C2-C3 and C4-C5 bonds of the pyrrole ring, which points to a Paal-Knorr type synthesis. This would involve the condensation of a 1,4-dicarbonyl compound with an amine. For 2,5-diphenyl-1H-pyrrol-3-amine, a suitable precursor would be a 3-amino-1,4-diphenyl-1,4-butanedione.

Alternatively, a Hantzsch-type pyrrole synthesis could be envisioned. This would involve the reaction of an α-halo ketone with a β-enamino ester or ketone.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: 2,5-Diphenyl-1H-pyrrol-3-amine

Disconnection 1 (C-N bond of the amine): This leads back to a 3-halopyrrole and ammonia, which is a viable functional group interconversion.

Disconnection 2 (Pyrrole ring formation - Paal-Knorr): This is a more fundamental disconnection that breaks the heterocyclic ring. This leads to 1,4-diphenyl-1,4-butanedione and an ammonia equivalent with a masked amino group. A more direct precursor would be an aminodicarbonyl compound.

Disconnection 3 (Multi-component reaction): Modern synthetic strategies often employ multi-component reactions. A plausible three-component reaction could involve benzaldehyde, an amine, and a suitable C2-synthon to construct the pyrrole ring in a single step. For instance, the synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones from aldehydes, aromatic amines, and ethyl pyruvate (B1213749) showcases a similar multicomponent strategy. nih.gov

This retrosynthetic thinking allows for the design of not only the target molecule but also a wide array of analogous scaffolds by simply varying the starting materials in the proposed synthetic sequences. For example, using different substituted benzaldehydes or other aryl aldehydes in a multi-component reaction would lead to a library of pyrroles with diverse substitution patterns on the phenyl rings.

Spectroscopic Characterization and Structural Elucidation of 2,5 Diphenyl 1h Pyrrol 3 Amine Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For derivatives of 2,5-diphenyl-1H-pyrrol-3-amine, ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, characteristic signals for the methyl groups appear at 2.13 ppm, the C-H groups of the pyrrole (B145914) ring at 5.98 ppm, and a broad signal for the amino group at 4.17 ppm. mdpi.comresearchgate.net For 2,5-diphenyl-1H-pyrrol-3-amine, the protons of the phenyl groups would be expected to appear in the aromatic region (typically 7-8 ppm). The pyrrole ring protons and the N-H protons of both the pyrrole and the amine group would also exhibit characteristic chemical shifts. The exact positions of these signals can be influenced by substituent effects and solvent interactions.

The ¹³C NMR spectrum provides information on the carbon framework. In a study of N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzene-carboximidamide, the methyl carbons appeared at 8.9 and 9.0 ppm, while the various aromatic and carbonyl carbons were observed between 121.0 and 169.4 ppm. nih.gov For 2,5-diphenyl-1H-pyrrol-3-amine, distinct signals for the phenyl carbons and the pyrrole ring carbons would be expected.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrrole Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Assignment |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine mdpi.comresearchgate.net | ¹H | 2.13 | -CH₃ |

| ¹H | 5.98 | Pyrrole C-H | |

| ¹H | 4.17 | -NH₂ | |

| N'-(3,4-Dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzene-carboximidamide nih.gov | ¹³C | 8.9, 9.0 | -CH₃ |

| ¹³C | 121.0-140.6 | Aromatic C | |

| ¹³C | 162.8-169.4 | C=O, C=N |

This table presents data for related pyrrole derivatives to infer the expected spectral characteristics of 2,5-diphenyl-1H-pyrrol-3-amine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a pyrrole derivative will show characteristic absorption bands corresponding to the vibrations of its specific bonds. For 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, characteristic bands for the NH₂ group were observed at 3409, 3328, 3255, and 3211 cm⁻¹. mdpi.comresearchgate.net In the case of 2,5-diphenyl-1H-pyrrol-3-amine, one would expect to observe N-H stretching vibrations for both the pyrrole and the primary amine group, typically in the range of 3200-3500 cm⁻¹. The C-N stretching vibrations and the aromatic C-H and C=C stretching vibrations from the phenyl rings would also be present.

Table 2: Characteristic IR Absorption Frequencies for Pyrrole Derivatives

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Reference Compound |

| N-H (amine) | Stretch | 3200-3500 | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine mdpi.comresearchgate.net |

| N-H (pyrrole) | Stretch | ~3400 | General Pyrrole Compounds |

| C-N | Stretch | 1000-1350 | General Amines and Pyrroles |

| Aromatic C=C | Stretch | 1400-1600 | Diphenyl-substituted heterocycles |

| Aromatic C-H | Stretch | 3000-3100 | Diphenyl-substituted heterocycles |

This table provides expected IR frequencies based on data from related compounds.

Mass Spectrometry (MS, LC-MS, EIMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and obtaining information about the structure through fragmentation patterns. The molecular weight of 2,5-diphenyl-1H-pyrrole is 219.28 g/mol . nih.gov For 2,5-diphenyl-1H-pyrrol-3-amine, the addition of an amino group (-NH₂) would increase the molecular weight.

Electron Impact Mass Spectrometry (EIMS) of related 3-(1H-pyrrol-1-yl)thiophen-2-amines shows fragmentation pathways involving the cleavage of the C-N bond of the amine substituent. researchgate.net A similar fragmentation behavior would be anticipated for 2,5-diphenyl-1H-pyrrol-3-amine, with potential loss of the amino group or fragmentation of the phenyl rings. High-resolution mass spectrometry (HRMS) coupled with techniques like liquid chromatography (LC-MS) allows for the precise determination of the elemental composition.

Table 3: Mass Spectrometry Data for 2,5-Diphenyl-1H-pyrrole

| Technique | m/z Value | Interpretation |

| GC-MS nih.gov | 219 | Molecular Ion [M]⁺ |

| GC-MS nih.gov | 220 | Isotope Peak [M+1]⁺ |

| GC-MS nih.gov | 115 | Fragment Ion |

This table shows mass spectrometry data for the parent compound, 2,5-diphenyl-1H-pyrrole.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic systems like the diphenylpyrrole core are expected to exhibit strong absorption bands due to π→π* transitions. The UV-Vis spectrum of 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, a related diphenyl-substituted heterocycle, shows absorption peaks at 340 nm and 406 nm, attributed to π→π* transitions. researchgate.net Similarly, the absorption maxima for a diamine with a triarylimidazole core were observed in the range of 305-315 nm. researchgate.net The presence of the amino group on the pyrrole ring in 2,5-diphenyl-1H-pyrrol-3-amine is likely to cause a shift in the absorption maxima compared to the unsubstituted diphenylpyrrole.

Fluorescence Spectroscopy for Photophysical Property Characterization

Solid-State Structural Determination via Crystallographic Methods

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

While the crystal structure of 2,5-diphenyl-1H-pyrrol-3-amine itself has not been reported, crystallographic data for related structures provide valuable insights. For example, the crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde reveals the dihedral angles between the pyrazole (B372694), pyrrole, and phenyl rings. nih.gov In another example, the crystal structure of a pyrazolo[3,4-b]pyrazin-6-amine derivative shows that the phenyl ring is inclined to the pyrazolo[3,4-b]pyrazine core, and the crystal packing is influenced by hydrogen bonding and π–π stacking interactions. researchgate.net For 2,5-diphenyl-1H-pyrrol-3-amine, a crystal structure would reveal the planarity of the pyrrole ring, the orientation of the phenyl substituents, and the intermolecular interactions, such as hydrogen bonds involving the amino and pyrrole N-H groups.

Table 4: Crystallographic Data for a Related Pyrrole Derivative

| Compound | Crystal System | Space Group | Key Structural Features |

| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde nih.gov | Monoclinic | P2₁/c | Dihedral angle between pyrazole and pyrrole rings: 58.99 (5)°; Dihedral angle between pyrazole and phenyl rings: 34.95 (5)° |

| 5-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine researchgate.net | Monoclinic | C2/c | Phenyl ring inclined by 19.86 (5)° to the pyrazolo[3,4-b]pyrazine core; N—H⋯N and C—H⋯N hydrogen bonds form chains. |

This table presents crystallographic data for related heterocyclic compounds to infer potential structural characteristics of 2,5-diphenyl-1H-pyrrol-3-amine.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular structures. While a crystal structure for 2,5-diphenyl-1H-pyrrol-3-amine has not been reported, analysis of analogous compounds offers a predictive framework for its crystallographic parameters.

A pertinent example is the study of 5-Imino-3,4-diphenyl-1H-pyrrol-2-one. nih.gov The crystal structure of this compound, which shares the diphenyl-pyrrol core, was resolved and provides valuable information. The analysis revealed that this derivative crystallizes in the monoclinic system. nih.gov The crystallographic data for this related compound is summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂N₂O |

| Formula Weight (g/mol) | 248.28 |

| Crystal System | Monoclinic |

| Space Group | Not explicitly stated |

| a (Å) | 19.687 (3) |

| b (Å) | 6.3064 (10) |

| c (Å) | 20.611 (3) |

| β (°) | 97.850 (3) |

| Volume (ų) | 2534.8 (7) |

| Z | 8 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

Analysis of Molecular Conformation and Dihedral Angles

The conformation of 2,5-diphenyl-1H-pyrrol-3-amine, particularly the orientation of the phenyl rings relative to the central pyrrole ring, is a key determinant of its steric and electronic properties. The analysis of related diphenyl-pyrrol derivatives provides a strong basis for predicting these features.

In the case of 5-Imino-3,4-diphenyl-1H-pyrrol-2-one, the dihedral angles between the pyrrole ring and the two phenyl rings have been determined to be 35.3 (2)° and 55.3 (2)°. nih.gov This indicates that the phenyl groups are significantly twisted out of the plane of the pyrrole ring, a common feature in such systems to alleviate steric hindrance.

Similarly, a study on 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, which also contains multiple phenyl substituents on a five-membered heterocyclic ring, shows dihedral angles between the central imidazole (B134444) ring and the phenyl substituents ranging from 34.45 (11)° to 60.34 (8)°. nih.gov This further supports the expectation of a non-planar conformation for 2,5-diphenyl-1H-pyrrol-3-amine.

The planarity of the pyrrole ring itself is also a subject of interest. In many derivatives, the pyrrole ring exhibits a nearly planar conformation. researchgate.net However, slight distortions can occur depending on the nature and substitution pattern of the attached groups.

Based on these findings from related structures, the probable dihedral angles for 2,5-diphenyl-1H-pyrrol-3-amine are summarized in the table below. It is important to note that these are inferred values and await experimental verification.

| Description | Inferred Dihedral Angle Range (°) | Reference Compound(s) |

|---|---|---|

| Dihedral angle between the pyrrole ring and the C2-phenyl ring | ~35 - 55 | 5-Imino-3,4-diphenyl-1H-pyrrol-2-one nih.gov |

| Dihedral angle between the pyrrole ring and the C5-phenyl ring | ~35 - 60 | 5-Imino-3,4-diphenyl-1H-pyrrol-2-one, nih.gov 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol nih.gov |

A comprehensive article focusing solely on the computational and theoretical chemistry of the specific compound 2,5-diphenyl-1H-pyrrol-3-amine cannot be generated at this time.

Extensive research has revealed a lack of specific published studies on the quantum chemical calculations, including Density Functional Theory (DFT) studies, geometry optimization, vibrational frequency analysis, and Nuclear Independent Chemical Shift (NICS) calculations for 2,5-diphenyl-1H-pyrrol-3-amine. Furthermore, no specific molecular docking studies for this particular compound were found in the available scientific literature.

Therefore, to adhere to the principles of scientific accuracy and avoid generating unsubstantiated information, the requested article cannot be provided. Further research in the field of computational chemistry would be required to produce the specific data needed to fulfill this request.

Computational and Theoretical Chemistry Investigations of 2,5 Diphenyl 1h Pyrrol 3 Amine

Molecular Modeling and Simulation Approaches

Elucidation of Reaction Mechanisms and Transition State Analysis

The synthesis of substituted pyrroles can be achieved through various synthetic routes. A plausible pathway to 2,5-diphenyl-1H-pyrrol-3-amine could involve a multi-component reaction or a catalyzed amination of a suitable precursor. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the intricate details of such reaction mechanisms. By mapping the potential energy surface of a proposed reaction, stationary points, including reactants, intermediates, transition states, and products, can be identified and their energies calculated.

Transition state analysis is crucial for understanding the kinetics of a reaction. The transition state represents the highest energy barrier along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. For the introduction of the amine group onto a diphenylpyrrole scaffold, a catalyzed process, for instance, a copper-catalyzed amination, could be envisioned. In such a scenario, computational studies would focus on the energetics of the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps.

A hypothetical transition state for a direct amination reaction would likely involve the approach of an aminating agent to the C3 position of the pyrrole (B145914) ring. The geometry of this transition state would be characterized by a partial bond between the C3 carbon and the nitrogen of the incoming amino group, and a slight distortion of the pyrrole ring from planarity. The activation energy, which is the energy difference between the reactants and the transition state, would determine the feasibility of the reaction under specific conditions.

Table 1: Hypothetical Energetic Profile for a Proposed Amination Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants (2,5-diphenyl-1H-pyrrole + aminating agent) | 0.0 |

| Pre-reaction Complex | -5.2 |

| Transition State | +25.8 |

| Product Complex | -15.4 |

| Products (2,5-diphenyl-1H-pyrrol-3-amine) | -10.1 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from transition state analysis.

Conformational Analysis and Tautomeric Equilibria Studies

The structure of 2,5-diphenyl-1H-pyrrol-3-amine is not static. The molecule can exist in different spatial arrangements, known as conformations, and can also undergo tautomerization.

Tautomeric Equilibria: Prototropic tautomerism is a common phenomenon in heterocyclic amines. For 2,5-diphenyl-1H-pyrrol-3-amine, a key tautomeric equilibrium exists between the amine form (3-amino) and the imine form (3-imino).

Amino Tautomer: 2,5-diphenyl-1H-pyrrol-3-amine

Imino Tautomer: 2,5-diphenyl-3H-pyrrol-3-imine

Computational studies can determine the relative stabilities of these tautomers by calculating their ground-state energies. researchgate.net The equilibrium is influenced by factors such as the solvent environment and the electronic nature of the substituents. researchgate.net In many cases, the amino form is found to be more stable for pyrrole derivatives in the gas phase and in non-polar solvents. researchgate.net The energy difference between the tautomers provides an indication of their relative populations at equilibrium.

Table 2: Calculated Relative Energies of Tautomers of 2,5-diphenyl-pyrrol-3-amine

| Tautomer | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (in DMSO) |

| 2,5-diphenyl-1H-pyrrol-3-amine | 0.0 | 0.0 |

| 2,5-diphenyl-3H-pyrrol-3-imine | +8.5 | +6.2 |

Note: The values in this table are hypothetical and based on general trends observed for similar compounds. The change in relative energy in a polar solvent like DMSO indicates the influence of the medium on the tautomeric equilibrium.

Prediction of Global Chemical Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. researchgate.netchemmethod.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.netchemmethod.com The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule. researchgate.netchemmethod.com

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness ( 1/η ). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires additional electronic charge from the environment ( χ2/(2η) ).

Table 3: Predicted Global Chemical Reactivity Descriptors for 2,5-diphenyl-1H-pyrrol-3-amine

| Parameter | Value (eV) |

| EHOMO | -5.25 |

| ELUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 4.15 |

| Ionization Potential (I) | 5.25 |

| Electron Affinity (A) | 1.10 |

| Electronegativity (χ) | 3.175 |

| Chemical Hardness (η) | 2.075 |

| Chemical Softness (S) | 0.482 |

| Electrophilicity Index (ω) | 2.42 |

Note: These values are representative and would be calculated using a specific level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-311++G). researchgate.netchemmethod.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netchemmethod.com It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are invaluable for identifying the sites of electrophilic and nucleophilic attack.

Red/Yellow Regions: These indicate negative electrostatic potential and correspond to areas with high electron density. These are the most likely sites for electrophilic attack and are typically found around electronegative atoms (like the nitrogen of the amino group) and in the regions of π-electron density (the pyrrole and phenyl rings).

Blue Regions: These represent positive electrostatic potential and correspond to areas of low electron density. These are the preferred sites for nucleophilic attack and are generally located around hydrogen atoms, particularly the acidic N-H and amine protons.

Green Regions: These indicate neutral or near-zero potential.

For 2,5-diphenyl-1H-pyrrol-3-amine, the MEP map would be expected to show a significant region of negative potential around the nitrogen atom of the amino group due to its lone pair of electrons. The π-systems of the phenyl and pyrrole rings would also exhibit negative potential, though likely less intense than that on the amino nitrogen. The hydrogen atoms of the amino group and the N-H proton of the pyrrole ring would be characterized by regions of positive potential, making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors.

Biological Activity and Structure Activity Relationship Sar Studies in Medicinal Chemistry

In Vitro Assessment of Biological Activities

The versatility of the pyrrole (B145914) ring system allows for chemical modifications that result in a broad spectrum of biological activities. Researchers have explored its potential against enzymes, cancer cells, microbes, and inflammatory processes.

Derivatives of the 2,5-diphenyl-1H-pyrrole scaffold have been shown to inhibit several key enzymes implicated in human diseases.

Metallo-β-lactamases (MBLs): The rise of antibiotic resistance, particularly through enzymes like MBLs, poses a significant global health threat. nih.gov These enzymes inactivate β-lactam antibiotics, rendering them ineffective. rsc.orgnih.gov Derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have emerged as potent inhibitors of MBLs from different subgroups. nih.gov Studies have shown that these compounds can restore the efficacy of antibiotics like meropenem (B701) against resistant bacteria. nih.govrsc.org The inhibition is potent, with some derivatives exhibiting Ki values in the low micromolar range across various MBLs. nih.gov

| Compound Derivative | Target MBL | Inhibition Constant (Ki) |

| 5f (derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile) | B1, B2, B3 subgroups | Low µM range |

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetology and for treating hyperpigmentation disorders. researchgate.netnih.gov Various pyrrole derivatives have been investigated as tyrosinase inhibitors. nih.gov For instance, a series of 2-cyanopyrrole derivatives showed potent inhibitory activity against mushroom tyrosinase, with some compounds being significantly more active than the standard inhibitor, kojic acid. nih.gov One derivative, in particular, displayed a mixed-type reversible inhibition with an IC50 value of 0.97 µM. nih.gov

| Compound Class | Substrate | IC50 Value |

| 2-Cyanopyrrole derivative (13a) | Diphenolase | 0.97 µM |

| 3-Hydroxy-1H-pyrrol-2(5H)-one derivative (12a) | Diphenolase | 6.98 µM |

| Kojic Acid (Reference) | Diphenolase | 28.72 µM |

Cyclooxygenase (COX): COX enzymes are central to the inflammatory pathway, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Substituted 1,5-diarylpyrrole derivatives have been developed as selective COX-2 inhibitors. drugbank.com This selectivity is desirable as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov One potent example, an ethyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-fluorophenyl]-1H-pyrrol-3-acetate, demonstrated significant in vivo anti-inflammatory and analgesic activity. drugbank.com

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5n (Imidazo[1,2-a]pyridin-3-amine derivative) | 35.6 | 0.07 | 508.6 |

| Celecoxib (Reference) | 40.5 | 0.05 | 810 |

Data for a related 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine scaffold is presented for comparison. nih.gov

HMG-CoA Reductase: This enzyme is the rate-limiting step in cholesterol synthesis, making it a major target for cardiovascular drugs. Certain 1H-pyrrole-2,5-diones have been noted for their potential as HMG-CoA reductase inhibitors. mdpi.com

Carbonic Anhydrase (CA): CA inhibitors are used as diuretics and for treating glaucoma. nih.gov While direct data on 2,5-diphenyl-1H-pyrrol-3-amine is scarce, related heterocyclic structures like 1,3,5-trisubstituted-pyrazolines have been synthesized and shown to inhibit human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.govnih.gov

Acetylcholinesterase (AChE): AChE inhibitors are a primary treatment for Alzheimer's disease. nih.gov Although various heterocyclic compounds are explored for this purpose, specific inhibitory data for 2,5-diphenyl-1H-pyrrol-3-amine derivatives against AChE is not prominently featured in the reviewed literature. nih.gov

The potential of pyrrole-based compounds to inhibit the growth of cancer cells has been an active area of research. A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, structurally related to the microtubule-depolymerizing agent nocodazole, was found to significantly inhibit the replication of human head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This compound was shown to induce apoptosis in the cancer cells. mdpi.com Other related heterocyclic systems, such as imidazo[1,2-a]pyrazine (B1224502) derivatives, have also demonstrated dose-dependent inhibition of cell growth in cell lines like the Dami megakaryocytic cell line. nih.gov

| Compound | Cell Line | Activity | EC50 / GI50 |

| RDS 60 ((1H-pyrrol-1-yl)methyl-1H-benzoimidazole derivative) | CAL 27 (HNSCC) | Antiproliferative | 10.8 µM (24h) |

| RDS 60 ((1H-pyrrol-1-yl)methyl-1H-benzoimidazole derivative) | FaDu (HNSCC) | Antiproliferative | 12.4 µM (24h) |

| Compound 29 (C2-[3-pyridinylidene]-ursonic N-methyl-piperazinyl amide) | Various (NCI-60) | Broad-spectrum antiproliferative | <1 µM against 33 cell lines |

| Compound 14 (Imidazole derivative) | PPC-1 (Prostate) | Cytotoxic | 4.1 µM |

| Compound 14 (Imidazole derivative) | U-87 (Glioblastoma) | Cytotoxic | 3.1 µM |

The antimicrobial potential of this chemical family is most prominently highlighted by the activity of its derivatives as MBL inhibitors, which combats bacterial resistance. nih.govacs.org By neutralizing MBLs, these compounds can restore the activity of widely used β-lactam antibiotics against multi-drug resistant pathogens like Klebsiella pneumoniae. rsc.org In addition to antibacterial applications, some pyrrole derivatives, such as 3-bromo-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-pyrrole-2,5-dione, have been described as having antifungal and cytotoxic properties. mdpi.com

Chronic inflammation is a hallmark of many diseases. Compounds that can modulate the inflammatory response are of high therapeutic value. Derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione, synthesized from amidrazones, have demonstrated significant anti-inflammatory activity. mdpi.com They were shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and, crucially, to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in stimulated cell cultures. mdpi.comnih.gov The COX-inhibitory activity of 1,5-diarylpyrroles also contributes directly to their anti-inflammatory profile. drugbank.com

| Compound Derivative | Cell Culture | Cytokine | Inhibition |

| 2a (Amidrazone-derived 1H-pyrrole-2,5-dione) | anti-CD3 stimulated PBMCs | IL-6, TNF-α | Strongest inhibition in series |

| 2d (Amidrazone-derived 1H-pyrrole-2,5-dione) | anti-CD3 stimulated PBMCs | - | 39–77% inhibition of proliferation |

The structural diversity of pyrrole derivatives has prompted their evaluation against various infectious agents, including viruses and malarial parasites.

Antiviral Activity: While data specifically on 2,5-diphenyl-1H-pyrrol-3-amine is limited, related heterocyclic scaffolds have shown promise. Pyrazole-based heterocycles have demonstrated activity against viruses such as avian influenza (H5N1). nih.gov Other studies have reported the broad-spectrum antiviral activity of various benzo-heterocyclic amine derivatives against influenza A, HCV, Cox B3, and HBV. mdpi.com Recently, pyrazole (B372694) derivatives incorporating a hydroxyquinoline scaffold have shown activity against several coronaviruses, including SARS-CoV-2. rsc.org

Antimalarial Activity: The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents. beilstein-journals.org Derivatives of pyrrolo[3,2-f]quinazoline-1,3-diamine have exhibited potent antimalarial activity against Plasmodium falciparum and Plasmodium berghei. nih.gov Similarly, novel bis-pyrrolo[1,2-a]quinoxaline derivatives have shown good in vitro activity against chloroquine-resistant (W2) and sensitive (3D7) strains of P. falciparum, with IC50 values in the micromolar range. nih.gov

| Compound Class/Derivative | Parasite Strain | In Vitro Activity (IC50) |

| Acetamide (B32628) derivative (3a) (pyrroloquinazolinediamine) | P. falciparum (4 clones) | <0.02 ng/ml |

| Bis-pyrrolo[1,2-a]quinoxaline (1n) | P. falciparum (W2) | 0.38 µM |

| Bis-pyrrolo[1,2-a]quinoxaline (1p) | P. falciparum (3D7) | 0.35 µM |

| Tertiary alkylamine (10) (triazolopyrazine) | P. falciparum (3D7) | 9.90 µM |

Elucidation of Structure-Activity Relationships (SAR) for 2,5-Diphenyl-1H-pyrrol-3-amine Derivatives

Understanding how structural modifications affect biological activity is the cornerstone of medicinal chemistry. For the derivatives of 2,5-diphenyl-1H-pyrrole-3-amine, several SAR studies have provided valuable insights.

For Metallo-β-lactamase Inhibition: In the 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile series, the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain were all identified as being important for potent inhibitory activity against MBLs. acs.org

For Antimalarial Activity: In the pyrrolo[3,2-f]quinazoline-1,3-diamine series, SAR studies indicated that carbamylation or alkylation of the parent compound led to a dramatic decrease in activity against P. falciparum. nih.gov Conversely, converting the amino group to acetamide or succinimide (B58015) derivatives retained or even increased the growth inhibitory activity. nih.gov

For Anti-inflammatory Activity: For the 1H-pyrrole-2,5-dione derivatives, the nature of the substituents significantly influenced the inhibition of pro-inflammatory cytokine production and PBMC proliferation. mdpi.com For example, derivatives with pyridyl substituents showed strong effects. mdpi.com

For COX-2 Inhibition: In a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, adding the SO2Me pharmacophore at the para position of the C-2 phenyl ring was crucial for enhancing COX-2 potency and selectivity. nih.gov Furthermore, introducing substituents on the C-8 position of the imidazo[1,2-a]pyridine (B132010) ring generally improved selectivity for COX-2. nih.gov

For Tyrosinase Inhibition: For 3-hydroxy-1H-pyrrol-2(5H)-one derivatives, SAR evaluation showed that when one substituent (R1) is a phenyl group, having a hydrogen or small electron-withdrawing groups in the ortho position of the second phenyl substituent (R2) is favorable for activity. nih.gov

These SAR studies provide a rational basis for the future design of more potent and selective agents based on the 2,5-diphenyl-1H-pyrrole-3-amine scaffold.

Impact of Pyrrole Core Substitutions on Biological Efficacy

The substitution pattern on the pyrrole ring is a critical determinant of the biological activity of its derivatives. Pyrrole-containing compounds serve as a versatile template for developing a diverse array of lead compounds with various pharmacophores. nih.gov For instance, the introduction of different substituents at various positions on the pyrrole ring can significantly modulate the compound's interaction with biological targets.

Research on related pyrrole derivatives has shown that even slight modifications to the core structure can lead to substantial changes in biological activity. For example, in a series of 4-amino-3-chloro-1H-pyrrole-2,5-diones, the nature of the side groups on the pyrrole ring was found to strongly influence their biological effects. nih.gov This highlights the importance of the pyrrole core as a scaffold that can be fine-tuned to achieve desired therapeutic effects.

Role of Phenyl Group Modifications on Activity Profiles

The phenyl groups at the 2- and 5-positions of the pyrrole ring play a crucial role in defining the pharmacological profile of these compounds. Modifications to these aromatic rings, such as the introduction of various substituents, can influence the molecule's steric and electronic properties, thereby affecting its binding affinity to target proteins.

Influence of Amine Functionalization on Biological Response

The amine group at the 3-position of the pyrrole ring is a key functional group that can be readily modified to generate a library of derivatives with diverse biological activities. The basicity and nucleophilicity of this amine can be altered by N-acylation, N-alkylation, or by converting it into other nitrogen-containing functional groups.

The synthesis of various 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives by treating them with appropriate primary amines has been reported to yield compounds with potential tyrosine kinase inhibitory activity. nih.gov This suggests that the nature of the substituent on the amino group is a significant factor in determining the biological activity. For 2,5-diphenyl-1H-pyrrol-3-amine, functionalization of the 3-amino group could lead to the discovery of novel compounds with enhanced or altered biological profiles.

Computational Approaches in Lead Compound Identification and Optimization

In modern drug discovery, computational methods are indispensable for the identification and optimization of lead compounds. nih.gov These approaches, including in silico prediction of pharmacokinetic properties and molecular dynamics simulations, can significantly accelerate the drug development process by providing valuable insights into the behavior of molecules at a molecular level.

In Silico Prediction of Pharmacokinetic Profiles (e.g., ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. researchgate.net In silico tools can predict these properties based on the chemical structure of a compound, helping to identify candidates with favorable pharmacokinetic profiles. uff.brmdpi.com

Various web-based platforms and software are available to predict parameters such as lipophilicity (log P), aqueous solubility, gastrointestinal absorption, and potential for P-glycoprotein substrate activity. uff.br For derivatives of 2,5-diphenyl-1H-pyrrol-3-amine, these predictive models can be used to assess their drug-likeness and to guide the design of analogs with improved ADME characteristics. For instance, a study on a series of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives utilized in silico tools to predict their pharmacokinetic parameters, which were found to be within the desirable range for oral administration. uff.br

Table 1: In Silico ADME Prediction for Hypothetical 2,5-diphenyl-1H-pyrrol-3-amine Derivatives

| Derivative | Molecular Weight | LogP | Water Solubility | GI Absorption | BBB Permeant |

| Parent | 248.32 | 3.85 | Low | High | Yes |

| 4'-Fluoro | 266.31 | 4.04 | Low | High | Yes |

| 4'-Methoxy | 278.35 | 3.82 | Low | High | Yes |

| 3-Nitro | 293.32 | 4.15 | Very Low | High | Yes |

This table is for illustrative purposes and the data is not based on experimental results.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic interactions between a ligand and its target protein over time. nih.gov These simulations can be used to assess the stability of a protein-ligand complex and to understand the conformational changes that occur upon binding. nih.gov

By simulating the behavior of a compound like 2,5-diphenyl-1H-pyrrol-3-amine or its derivatives within the binding site of a target protein, researchers can gain insights into the key interactions that contribute to binding affinity and specificity. This information is invaluable for the rational design of more potent and selective inhibitors. MD simulations can help to identify stable binding modes and to predict the effect of structural modifications on the stability of the complex. nih.gov

Applications in Advanced Organic Materials and Catalysis

Role as Versatile Building Blocks in Complex Organic Synthesis

The molecular structure of 2,5-diphenyl-1H-pyrrol-3-amine, featuring a reactive amino group and an electron-rich pyrrole (B145914) core, makes it a highly versatile building block in organic synthesis. evitachem.comenamine.netbldpharm.com Chemists utilize such building blocks as starting points for the construction of more complex molecules, particularly in the field of medicinal chemistry and materials science. evitachem.comnih.gov

The amino group on the pyrrole ring is a key functional handle, allowing for a variety of chemical transformations. It can readily participate in amination and cyclization reactions, enabling the synthesis of elaborate heterocyclic systems. evitachem.com For instance, it can be acylated to form amides, such as N-(2,5-diphenyl-1H-pyrrol-3-yl)-2-nitrobenzamide, further expanding its synthetic utility. nih.gov

The pyrrole scaffold itself is a privileged structure in many biologically active compounds and functional materials. researchgate.netnih.gov The synthesis of polysubstituted pyrroles is a significant goal in organic chemistry, and compounds like 2,5-diphenyl-1H-pyrrol-3-amine serve as valuable intermediates. mdpi.com The Paal-Knorr synthesis, a classic method for creating pyrroles from 1,4-diones and primary amines, underscores the fundamental importance of the amine-dicarbonyl condensation in forming the pyrrole ring. researchgate.netresearchgate.net Derivatives of this core structure, such as pyrrole-based enaminones, have been shown to be effective building blocks for synthesizing other complex heterocyclic structures like indolizines and pyrrolo[1,2-a]pyrazines. mdpi.comresearchgate.net

Contributions to Organic Electronics and Photonic Materials

The inherent electronic properties of the pyrrole ring system, combined with the extended π-conjugation provided by the two phenyl substituents, position 2,5-diphenyl-1H-pyrrol-3-amine and its derivatives as promising candidates for applications in organic electronics and photonics. evitachem.comresearchgate.net Pyrrole-containing materials are known to be components of organic semiconductors and conducting polymers. researchgate.net

Organic Light-Emitting Diodes (OLEDs): While direct application of 2,5-diphenyl-1H-pyrrol-3-amine in OLEDs is not extensively documented, related molecular structures are highly relevant. Star-shaped molecules with an electron-rich core linked to aromatic "arms" via amino groups are a known design strategy for OLED materials. nih.gov The 2,5-diphenyl-1H-pyrrol-3-amine scaffold fits this general description, suggesting its potential as a component or precursor for hole-transporting or emissive materials in OLED devices.

Organic Photovoltaics (OPVs): In the realm of OPVs, π-conjugated organic molecules and polymers are essential for absorbing light and transporting charge. nih.govresearchgate.net Polymers incorporating pyrrole-based units, such as pyrroloindacenodithiophene, have been successfully used as the electron-donating material in bulk heterojunction solar cells, achieving notable power conversion efficiencies. researchgate.net The electron-rich nature of the 2,5-diphenyl-1H-pyrrol-3-amine core suggests that its derivatives could be engineered to function as donor materials in OPV active layers. rsc.orgrsc.org

Luminescence Chemistry: The fusion of pyrrole rings into larger porphyrinoid structures gives rise to materials with significant photonic applications. For example, core-modified porphyrins containing meso-nitrogen atoms exhibit absorption bands that are significantly red-shifted into the near-infrared (NIR) region upon metalation. acs.org The fundamental pyrrole structure of 2,5-diphenyl-1H-pyrrol-3-amine makes it a potential building block for novel porphyrin-like molecules with tailored optical properties for applications in imaging or photodynamic therapy.

Development of Specialized Dyes and Pigments

Aromatic amines are foundational precursors in the synthesis of azo dyes, which represent the largest and most diverse class of synthetic colorants. imrpress.com The synthesis involves a two-step process: the conversion of a primary aromatic amine into a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound. unb.canih.gov

As a primary aromatic amine, 2,5-diphenyl-1H-pyrrol-3-amine is a suitable candidate to serve as the diazo component in this reaction. The general procedure for creating an azo dye from an aromatic amine is well-established.

Table 1: General Synthesis of Azo Dyes from Aromatic Amines

| Step | Process | Description |

|---|---|---|

| 1 | Diazotization | The aromatic amine (e.g., 2,5-diphenyl-1H-pyrrol-3-amine) is treated with a source of nitrous acid, typically sodium nitrite (B80452) and a strong mineral acid (like HCl), at low temperatures (0–5 °C) to form a diazonium salt. nih.gov |

The final color of the dye, ranging from yellow and orange to red and blue, is determined by the specific molecular structures of both the diazo component and the coupling partner, which together define the extent of the π-conjugated system. unb.ca By strategically choosing the coupling component to react with the diazonium salt of 2,5-diphenyl-1H-pyrrol-3-amine, a wide variety of specialized dyes and pigments with unique colors and properties could be developed. imrpress.com Pyrrole derivatives in general are noted for their application in the field of dyes. researchgate.net

Catalytic Applications and Design of Pyrrole-Based Ligands

The nitrogen atoms within the pyrrole ring and the exocyclic amino group make 2,5-diphenyl-1H-pyrrol-3-amine and its derivatives excellent candidates for use as ligands in coordination chemistry and catalysis. Ligands are crucial for stabilizing and controlling the reactivity of metal centers in catalysts.

Pyrrole-pyridine based structures have been synthesized to act as tridentate ligands, which are of interest for their ability to form stable complexes with metal ions, such as rare-earth metals like europium(III). nih.gov These complexes are often studied for their luminescent properties. nih.gov The synthesis of such ligands often involves coupling different heterocyclic building blocks, a strategy for which 2,5-diphenyl-1H-pyrrol-3-amine is well-suited.

Furthermore, the pyrrole scaffold is present in more complex catalytic systems. For example, the enantioselective Michael reaction, a fundamental carbon-carbon bond-forming reaction, can be catalyzed by chiral thiourea (B124793) catalysts involving maleimide (B117702) scaffolds, which are derived from pyrrole-2,5-diones. nih.gov This highlights the broader role of pyrrole-containing structures in the development of sophisticated asymmetric catalysts. The interaction of pyrrole derivatives with metal catalysts, such as in copper-catalyzed synthesis methods, further demonstrates their utility in the design of new catalytic processes. researchgate.net

Applications in Sensor Development

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions or changes in pH, through a change in their fluorescence properties. The design of these sensors often involves combining a fluorophore (a light-emitting unit) with a receptor (a binding unit).

The 2,5-diphenyl-substituted heterocyclic core is a recurring motif in fluorescent sensor design. For instance, a sensor based on 2,5-diphenyl nih.govnih.govnih.govoxadiazole integrated into a macrocycle has been shown to be an effective OFF-ON sensor for zinc ions (Zn²⁺) at physiological pH. nih.gov Similarly, sensors built around a 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol core have been developed for detecting metal ions like Cu²⁺ and Hg²⁺. researchgate.netresearchgate.net The structural similarity of the 2,5-diphenyl-1H-pyrrol-3-amine scaffold to these proven sensor molecules strongly suggests its potential for similar applications. The pyrrole nitrogen and the amino group can act as a binding site for metal ions, while the diphenyl-pyrrole system can serve as the fluorophore.

Moreover, derivatives of the pyrrole core, specifically 1,4-diketopyrrolo-[3,4-c]pyrroles (DPPs), have been successfully employed as fluorescent indicators for pH sensing. researchgate.netrsc.org These sensors operate via mechanisms like photoinduced electron transfer (PET) or deprotonation, which alter the fluorescence output in response to pH changes. researchgate.net This demonstrates the versatility of the pyrrole framework in creating optical sensors for various chemical and biological analytes.

Table 2: Research Findings on Related Pyrrole and Diphenyl-Heterocycle Sensors

| Sensor Core Structure | Analyte Detected | Sensing Mechanism | Reference |

|---|---|---|---|

| 1,4-Diketopyrrolo-[3,4-c]pyrrole (DPP) | pH | Photoinduced Electron Transfer (PET) / Deprotonation | researchgate.netrsc.org |

| 2,5-Diphenyl nih.govnih.govnih.govoxadiazole | Zn²⁺ | Chelating Enhancement of Fluorescence (CHEF) | nih.gov |

| 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | Cu²⁺, Hg²⁺ | Fluorescence Quenching | researchgate.net |

Future Directions and Emerging Research Avenues for 2,5 Diphenyl 1h Pyrrol 3 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,5-diphenyl-1H-pyrrol-3-amine and its derivatives has traditionally relied on classical methods such as the Paal-Knorr synthesis, which involves the cyclization of an amine with a dicarbonyl compound. evitachem.com While effective, these methods often require harsh reaction conditions and may not align with the principles of green chemistry.

Advanced Mechanistic Studies of Chemical Reactions

A deeper understanding of the reaction mechanisms involving 2,5-diphenyl-1H-pyrrol-3-amine is crucial for optimizing existing synthetic protocols and designing novel chemical transformations. The pyrrole (B145914) ring, being electron-rich, is susceptible to electrophilic substitution. evitachem.com The presence of the amino group at the 3-position further influences the regioselectivity of these reactions and can participate in various transformations, including amination and cyclization reactions. evitachem.com

Future mechanistic studies will likely employ a combination of experimental techniques and computational modeling. Advanced spectroscopic methods, such as in-situ NMR and stopped-flow analysis, can provide real-time insights into reaction kinetics and the formation of transient intermediates. Computational approaches, including Density Functional Theory (DFT) calculations, can be utilized to model reaction pathways, predict transition state energies, and elucidate the electronic factors that govern reactivity and selectivity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of novel compounds based on the 2,5-diphenyl-1H-pyrrol-3-amine scaffold. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds with desired pharmacological profiles.

By developing quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activity of virtual compounds, thereby prioritizing synthetic efforts on the most promising candidates. De novo drug design algorithms, powered by generative AI models, can create novel molecular structures with optimized properties for specific biological targets. This in silico approach can significantly accelerate the drug discovery pipeline, reducing the time and cost associated with traditional screening methods.

Exploration of New Therapeutic Targets and Modalities

Derivatives of 2,5-diphenyl-1H-pyrrol-3-amine have already shown promise for their anti-inflammatory and analgesic properties. evitachem.com The mechanism of action is thought to involve the modulation of pro-inflammatory pathways. evitachem.com The amino group on the pyrrole ring is believed to play a key role in mediating these effects through hydrogen bonding interactions with biological macromolecules. evitachem.com

Future research will focus on identifying new therapeutic targets for this class of compounds. High-throughput screening campaigns against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. Furthermore, the exploration of new therapeutic modalities, such as targeted protein degradation (e.g., PROTACs) and covalent inhibitors, could expand the therapeutic potential of the 2,5-diphenyl-1H-pyrrol-3-amine scaffold beyond traditional small molecule inhibitors.

Application in Novel Materials Science Architectures

The unique electronic properties of 2,5-diphenyl-1H-pyrrol-3-amine make it an attractive building block for the synthesis of novel organic materials. evitachem.com The pyrrole core is a well-known component of conductive polymers, and the phenyl and amine substituents can be modified to tune the electronic and physical properties of the resulting materials.

Q & A

Q. What are the common synthetic routes for preparing 2,5-diphenyl-1H-pyrrol-3-amine, and what yields can be expected under optimized conditions?

Methodological Answer: A robust method involves copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones. For example, using Cu(OAc)₂ as a catalyst under aerobic conditions yields 80% of the target compound (e.g., N-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-amine) with confirmed regioselectivity . Alternative routes include β-lactam/pyrrole condensation, achieving comparable yields (~79–80%) via dichloromethane/hexane crystallization .

Q. Table 1: Synthesis Methods and Yields

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2,5-diphenyl-1H-pyrrol-3-amine, and what key spectral markers should researchers prioritize?

Methodological Answer:

Q. Table 2: Key Spectral Markers

Q. What in vitro biological assays are suitable for preliminary evaluation of 2,5-diphenyl-1H-pyrrol-3-amine's bioactivity?

Methodological Answer:

- Cytotoxicity : Use the MTT assay () to measure cell viability.

- Anticancer profiling : Screen against cancer cell lines (e.g., breast or leukemia) with IC₅₀ calculations .

- Bioactivity : Test inhibition of kinases or receptors via fluorescence polarization or ELISA.

Advanced Research Questions

Q. How can researchers optimize copper-catalyzed annulation reactions to synthesize 2,5-diphenyl-1H-pyrrol-3-amine derivatives with improved regioselectivity?

Methodological Answer:

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental spectroscopic data for 2,5-diphenyl-1H-pyrrol-3-amine analogs?

Methodological Answer:

Q. What crystallographic refinement protocols in SHELX are most appropriate for resolving structural ambiguities in 2,5-diphenyl-1H-pyrrol-3-amine derivatives?

Methodological Answer:

- SHELXL refinement : Apply high-resolution data (≤1.0 Å) for anisotropic displacement parameters and hydrogen bonding networks .

- Twinning analysis : Use SHELXT to handle twinned crystals by testing possible twin laws .

- Validation tools : Employ PLATON or CrystExplorer to assess structural plausibility post-refinement .

Q. How can open data principles be balanced with privacy concerns when sharing structural and biological data for 2,5-diphenyl-1H-pyrrol-3-amine research?

Methodological Answer:

- Anonymization : Deposit structural data (CIF files) in public repositories (e.g., CCDC) while omitting proprietary biological assay details .

- Controlled access : Use platforms like Zenodo or Figshare with embargo periods for sensitive data .

- Ethical compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) without compromising patient/study privacy .

Q. What advanced cytotoxicity profiling methods are recommended for elucidating the mechanism of action of 2,5-diphenyl-1H-pyrrol-3-amine derivatives?

Methodological Answer:

- Transcriptomic analysis : Perform RNA-seq to identify differentially expressed genes post-treatment.

- Multiplex assays : Use Luminex technology to quantify cytokine/chemokine secretion in immune cells.

- Apoptosis profiling : Conduct flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.